

# 2-Methyl-5-nitrobenzothiazole: A Versatile Scaffold for Therapeutic Innovation

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## Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzothiazole

Cat. No.: B1346598

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Among its derivatives, **2-Methyl-5-nitrobenzothiazole** emerges as a particularly promising and versatile small molecule scaffold. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive methyl group, provide a fertile ground for the synthesis of diverse molecular entities with significant therapeutic potential. This technical guide delves into the synthesis, chemical properties, and, most importantly, the burgeoning biological applications of derivatives originating from the **2-Methyl-5-nitrobenzothiazole** core. We will explore its role in the development of novel anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and synthetic workflows.

## Introduction: The Benzothiazole Core and the Promise of 2-Methyl-5-nitrobenzothiazole

Benzothiazoles are bicyclic heterocyclic compounds that have garnered immense interest in the field of drug discovery due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of

the benzothiazole scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile.

**2-Methyl-5-nitrobenzothiazole**, with its distinct substitution pattern, offers several advantages as a starting point for drug design. The nitro group at the 5-position significantly influences the molecule's electronic and reactive characteristics, often enhancing its biological efficacy. The methyl group at the 2-position provides a key site for further chemical elaboration, enabling the construction of diverse and complex molecular architectures. This guide will focus on the derivatization of this specific scaffold and the subsequent biological evaluation of the resulting compounds.

## Physicochemical Properties of 2-Methyl-5-nitrobenzothiazole

A thorough understanding of the physicochemical properties of the core scaffold is essential for its effective utilization in drug design and synthesis.

Property	Value	Reference
CAS Number	2941-66-4	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> S	[1]
Molecular Weight	194.21 g/mol	[1]
Appearance	Yellow to orange crystalline solid	[2]
Melting Point	134-137 °C	
Solubility	Moderately soluble in organic solvents	[2]

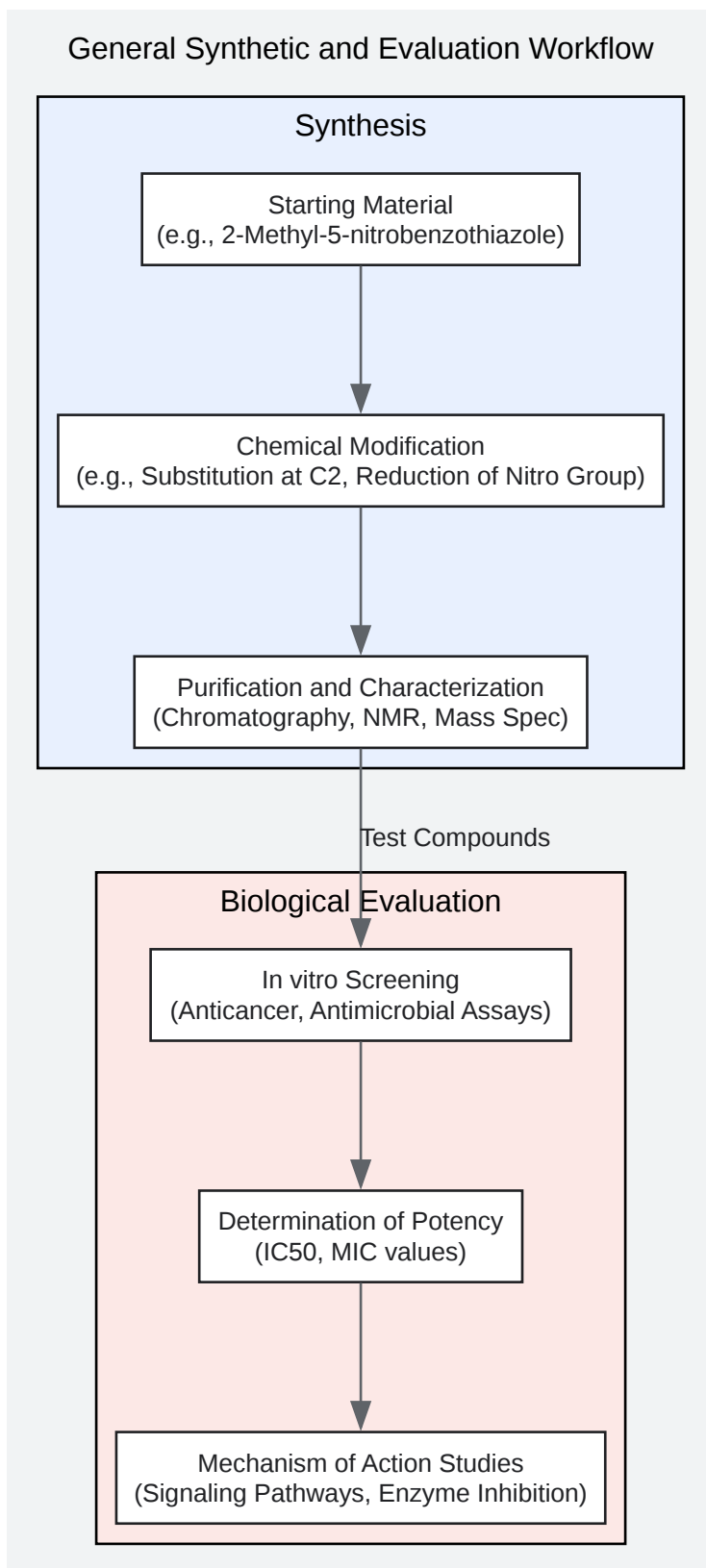
## Synthesis of 2-Methyl-5-nitrobenzothiazole Derivatives

The synthesis of derivatives from the **2-Methyl-5-nitrobenzothiazole** core is a critical step in exploring its therapeutic potential. While specific, detailed protocols for the derivatization of this

exact molecule are not abundantly available in the public domain, general synthetic strategies for modifying the benzothiazole ring system can be adapted. A common approach involves the reaction of 2,4-dinitrochlorobenzene with thioacetamide.[3]

## General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of benzothiazole derivatives, which can be conceptually applied to the **2-Methyl-5-nitrobenzothiazole** scaffold.



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Caption: A generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives.

## Representative Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazole Derivatives

While not starting from **2-Methyl-5-nitrobenzothiazole**, the following protocol for the synthesis of 2-amino-6-substituted-benzothiazoles provides a relevant example of the chemical methodologies employed in this field.

**Step 1: Synthesis of 2-Amino-6-substituted-1,3-benzothiazole** A mixture of a 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (20 mL) is cooled and stirred. To this solution, bromine (0.01 mol) is added dropwise at 10 °C. Stirring is continued for an additional 3 hours. The separated hydrobromide salt is filtered, washed with acetic acid, and dried. It is then dissolved in hot water and neutralized with a 25% aqueous ammonia solution. The resulting precipitate is filtered, washed with water, dried, and recrystallized from benzene to yield the 2-amino-6-substituted-1,3-benzothiazole.[4]

**Step 2: Synthesis of Urea/Thiourea Derivatives** To a solution of sodium cyanate (0.5 g) in a minimum amount of water, glacial acetic acid (5 mL) is added. This solution is then heated with the respective 2-amino-6-substituted-1,3-benzothiazole to yield the final urea/thiourea derivative.[4]

## Biological Activities of 2-Methyl-5-nitrobenzothiazole Derivatives

The true potential of **2-Methyl-5-nitrobenzothiazole** as a scaffold lies in the diverse biological activities exhibited by its derivatives. The primary areas of investigation have been in oncology and infectious diseases.

### Anticancer Activity

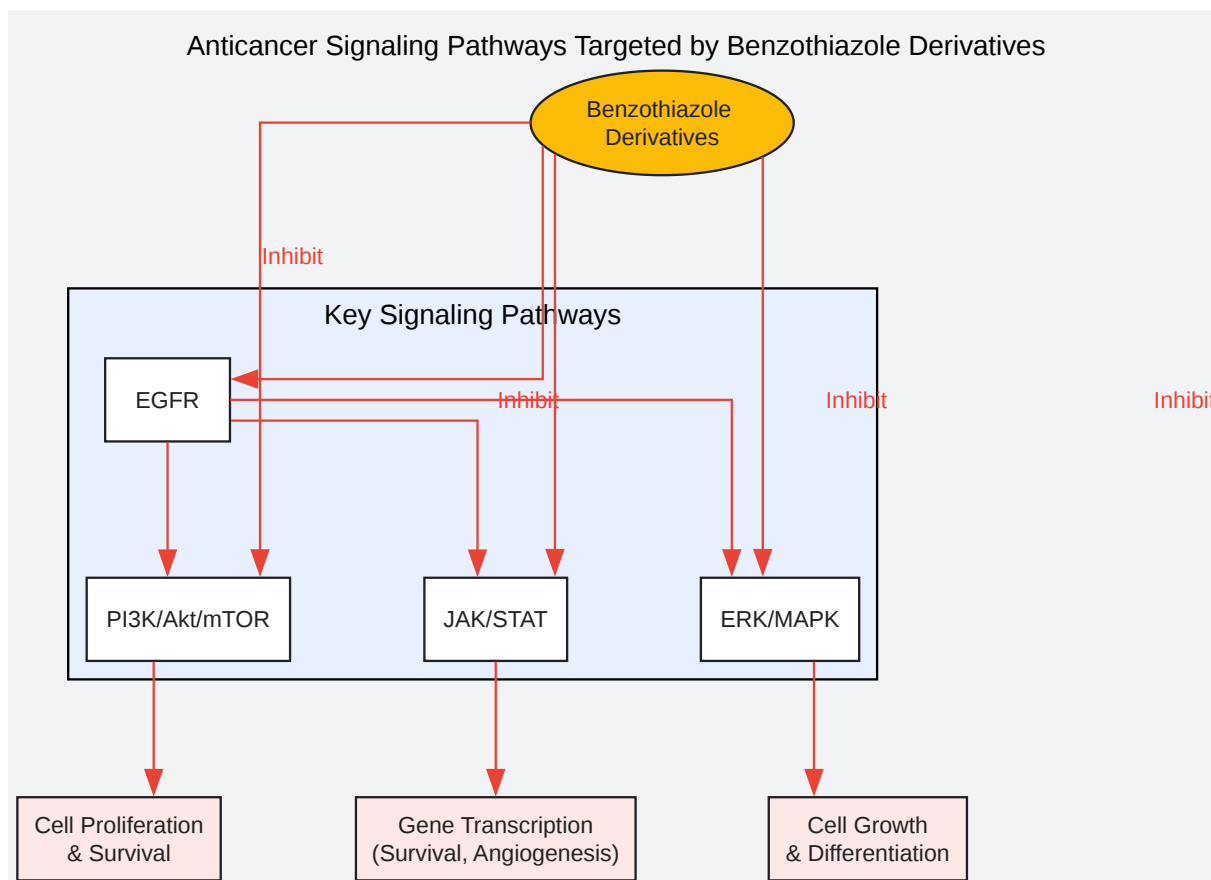
Derivatives of the closely related 2-amino-6-nitrobenzothiazole have demonstrated notable anticancer activity against a range of human cancer cell lines. This suggests that derivatives of **2-Methyl-5-nitrobenzothiazole** are also likely to possess significant antiproliferative properties.

Table 1: Anticancer Activity of 2-Amino-6-nitrobenzothiazole Derivatives

Compound ID	Cell Line	IC <sub>50</sub> (μM)	Reference
Sulfonamide derivative of 2-amino-6-nitrobenzothiazole	MCF-7 (Breast)	34.5	[5]
HeLa (Cervical)	44.15	[5]	
MG63 (Osteosarcoma)	36.1	[5]	
Thiazolidinone derivative with nitrobenzylidene	MCF-7 (Breast)	0.036	[5]
HepG2 (Liver)	0.048	[5]	
N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide	PC-3 (Prostate)	19.9 μg/mL	
LNCaP (Prostate)	11.2 μg/mL	[5]	

### Mechanism of Action in Cancer

Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways that are often dysregulated in cancer.[6] These include pathways critical for cell proliferation, survival, and angiogenesis.



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Caption: Benzothiazole derivatives can inhibit key signaling pathways involved in cancer progression.

By inhibiting receptors like the Epidermal Growth Factor Receptor (EGFR), these compounds can block downstream signaling cascades such as the PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK pathways, ultimately leading to reduced cell proliferation and survival.[6]

## Antimicrobial Activity

The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The nitro group, in particular, is a common feature in many antimicrobial drugs, and its presence in the **2-Methyl-5-nitrobenzothiazole** core suggests a strong potential for antibacterial and antifungal activity.

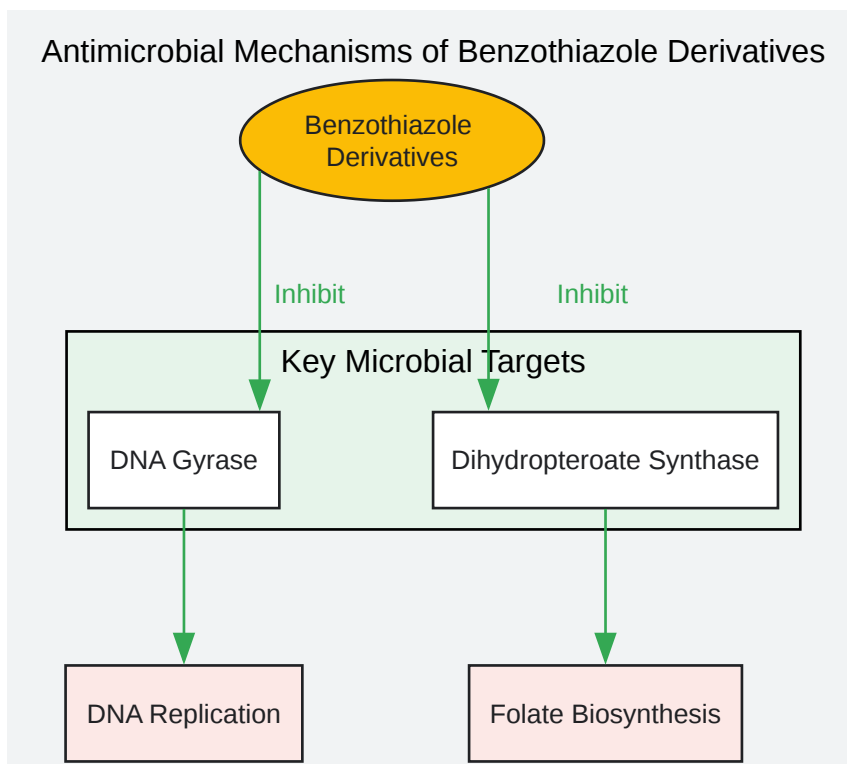
Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound Class	Microorganism	MIC (µg/mL or µM)	Reference
Sulfonamide analogues	P. aeruginosa, S. aureus, E. coli	3.1 - 6.2 µg/mL	<a href="#">[7]</a>
Mutant E. coli	12.5 µg/mL	<a href="#">[7]</a>	
Thiazolidin-4-one derivatives	P. aeruginosa, E. coli	90 - 180 µg/mL	<a href="#">[7]</a>
DNA gyrase B inhibitors	Enterococcus faecalis	3.13 µM	<a href="#">[7]</a>

### Mechanism of Action in Microbes

The antimicrobial mechanisms of benzothiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. Others act as dihydropteroate synthase inhibitors, disrupting the folate biosynthesis pathway, which is essential for microbial growth.





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